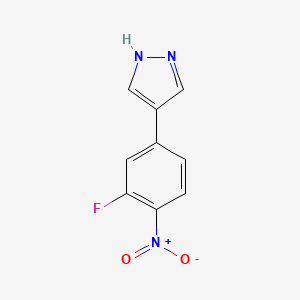
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-4-nitrophenyl hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(3-amino-4-nitrophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Aplicaciones Científicas De Investigación
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole: Characterized by the presence of both fluoro and nitro groups.
4-(3-chloro-4-nitrophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
4-(3-fluoro-4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of the electron-withdrawing fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for designing molecules with specific properties .
Propiedades
Fórmula molecular |
C9H6FN3O2 |
|---|---|
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6FN3O2/c10-8-3-6(7-4-11-12-5-7)1-2-9(8)13(14)15/h1-5H,(H,11,12) |
Clave InChI |
IMISAYSWNIQASQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CNN=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)

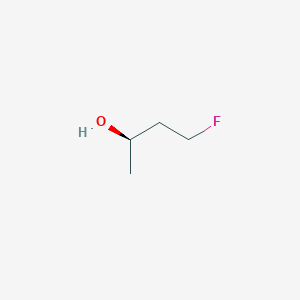
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
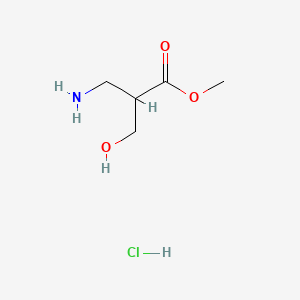


![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
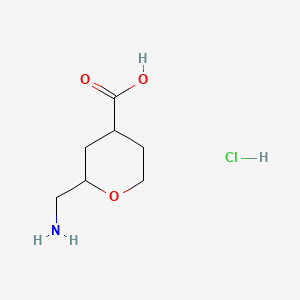
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
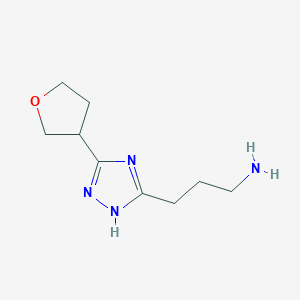
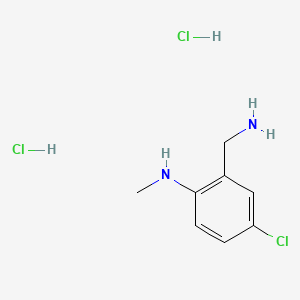
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
